molecular formula C23H24N4O3 B3309296 N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide CAS No. 941934-03-8

N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

Cat. No.: B3309296
CAS No.: 941934-03-8
M. Wt: 404.5 g/mol
InChI Key: CTSBQLGQEPCVLR-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide is unique due to the combination of its morpholine, naphthalene, and pyridine moieties

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-22(23(29)26-18-8-10-24-11-9-18)25-16-21(27-12-14-30-15-13-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,21H,12-16H2,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBQLGQEPCVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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